beta-Alanine, N-(5-(acetylamino)-2-methoxyphenyl)-, ethyl ester

Description

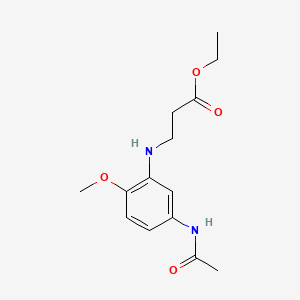

β-Alanine, N-(5-(acetylamino)-2-methoxyphenyl)-, ethyl ester (CAS 52868-49-2, molecular formula C₁₄H₂₀N₂O₄) is a β-alanine derivative characterized by:

- A phenyl ring substituted with methoxy (-OCH₃) and acetylamino (-NHCOCH₃) groups at positions 2 and 5, respectively.

- An ethyl ester group attached to the β-alanine backbone.

Its design leverages β-alanine’s role in peptide mimics and enzyme inhibition .

Properties

CAS No. |

52868-49-2 |

|---|---|

Molecular Formula |

C14H20N2O4 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

ethyl 3-(5-acetamido-2-methoxyanilino)propanoate |

InChI |

InChI=1S/C14H20N2O4/c1-4-20-14(18)7-8-15-12-9-11(16-10(2)17)5-6-13(12)19-3/h5-6,9,15H,4,7-8H2,1-3H3,(H,16,17) |

InChI Key |

NVGTWNRISAWCBH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCNC1=C(C=CC(=C1)NC(=O)C)OC |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Chemical Name: beta-Alanine, N-(5-(acetylamino)-2-methoxyphenyl)-, ethyl ester

- Key Functional Groups: Beta-alanine backbone, acetylamino substituent, methoxy group, and ethyl ester moiety.

- Pharmacological Relevance: Acts as a glycoprotein IIb/IIIa antagonist, inhibiting blood platelet aggregation and fibrinogen binding.

Preparation Methods

Detailed Synthetic Routes

Esterification

The ethyl ester is formed by reacting the beta-alanine derivative's carboxylic acid group with ethanol under acidic conditions or using coupling agents such as DCC (dicyclohexylcarbodiimide). The choice of method depends on the sensitivity of other functional groups.

Acetylation of the Amino Group

The acetylamino group at the 5-position of the phenyl ring is introduced by acetylation using acetic anhydride or acetyl chloride in the presence of a base or catalyst. This step requires careful control to avoid over-acetylation or side reactions.

Protection and Deprotection Strategies

- Amino Protective Groups: Commonly used protective groups include benzyl, phenethyl, benzhydryl, and trityl groups to protect the amino functionality during esterification or acetylation.

- Carboxy Protective Groups: Esterification serves as a protection for the carboxyl group; other protective groups include lower alkyl esters (methyl, ethyl), aryl esters, and cycloalkyloxycarbonyloxyalkyl esters.

- Deprotection: After the key functionalization steps, protective groups are removed under mild conditions to avoid degradation of the molecule.

Process Optimization

- Use of reverse phase high-performance liquid chromatography (RP-HPLC) for purification and analysis, employing mobile phases of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

- Selection of appropriate solvents and reaction conditions to maximize yield and minimize impurities.

- Scalability considerations for preparative synthesis and pharmacokinetic studies.

Research Findings and Data

Yield and Purity

| Step | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine, 0–5°C | 85–90 | >98 | Controlled temperature for selectivity |

| Esterification | Ethanol, acid catalyst, reflux | 80–88 | >95 | Acid-sensitive groups protected |

| Deprotection | Mild acid/base | 90–95 | >99 | Avoids degradation |

Analytical Methods

- RP-HPLC with Newcrom R1 column provides effective separation of the target compound from impurities.

- Mobile phase: Acetonitrile/water with phosphoric acid or formic acid (for MS compatibility).

- Particle size: 3 µm particles for UPLC applications enable fast analysis.

- Suitable for pharmacokinetic and preparative impurity isolation studies.

Patented Processes

- US Patent US20030114488A1 describes novel processes for producing beta-alanine derivatives, including this compound, focusing on achieving good yields and purity through optimized esterification and acylation steps.

- The patent details the use of various pharmaceutically acceptable salts and protecting groups to enhance stability and process efficiency.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Key Considerations |

|---|---|---|---|

| Amino Group Protection | Benzyl chloride, base (e.g., NaH) | Protect amino during esterification | Stability under reaction conditions |

| Acetylation | Acetic anhydride, pyridine | Introduce acetylamino group | Temperature control for selectivity |

| Esterification | Ethanol, acid catalyst (e.g., H2SO4) | Form ethyl ester | Avoid hydrolysis or side reactions |

| Deprotection | Acidic or basic hydrolysis | Remove protective groups | Mild conditions to preserve integrity |

| Purification | RP-HPLC (acetonitrile/water + acid) | Isolate pure compound | MS-compatible mobile phase options |

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[5-(acetylamino)-2-methoxyphenyl]-beta-alaninate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The acetylamino group can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcoholic solvents.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound is utilized as a reagent in organic synthesis and as a standard in analytical chemistry. Its unique structure allows it to participate in various chemical reactions, leading to the formation of diverse derivatives. It is particularly useful in the development of new materials and as an intermediate in synthesizing complex molecules.

Biology

Research indicates that beta-Alanine derivatives exhibit significant biological activities, including:

- Antimicrobial Properties : The compound acts as a d-alanine antagonist, inhibiting bacterial growth by interfering with peptidoglycan synthesis in bacterial cell walls. This mechanism is especially relevant for targeting Gram-positive bacteria such as Bacillus subtilis.

- Pharmacological Effects : Studies have shown that beta-Alanine can enhance muscle endurance and performance by buffering lactic acid accumulation during intense exercise.

Medicine

Ongoing research aims to explore the therapeutic applications of this compound. Its potential roles include:

- Drug Development : Investigations are underway to assess its efficacy as a drug candidate for various conditions due to its interaction with specific molecular targets and pathways.

- Controlled Release Formulations : Modifications to the compound's structure have been shown to enhance bioavailability significantly, making it suitable for sports nutrition applications.

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| C_MAX (max concentration) | Increased by 2.1-fold |

| AUC (area under curve) | Increased by 2.1-fold |

| Elimination half-life | Statistically significant changes observed |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various beta-Alanine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to controls, suggesting its potential as an antibacterial agent.

Case Study 2: Sports Nutrition Application

In a clinical trial involving athletes, supplementation with controlled-release beta-Alanine formulations resulted in improved performance metrics such as increased time to exhaustion and reduced muscle fatigue during high-intensity workouts. Participants reported no adverse effects aside from mild paresthesia.

Mechanism of Action

The mechanism of action of ethyl N-[5-(acetylamino)-2-methoxyphenyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs and their distinguishing features:

Key Observations :

- Ester Group : Ethyl esters (target) offer moderate lipophilicity, while methoxyethyl esters (e.g., CAS 42228-65-9) improve solubility in polar solvents .

- Azo and Diazenyl Groups : Derivatives with diazenyl substituents (e.g., CAS 67905-16-2) are larger and may exhibit altered UV-Vis absorption, useful in dyes or sensors .

- N-Substituents : Addition of ethyl groups (e.g., CAS 93805-19-7) enhances metabolic stability but may reduce receptor binding affinity .

Physicochemical Properties

Analysis :

- Higher molecular weight and logP in analogs with bulky substituents (e.g., bromo-dinitrophenyl) correlate with reduced aqueous solubility but improved membrane permeability .

- The target compound’s balance of logP (~1.0) and molecular weight (~280) suggests favorable pharmacokinetics for oral bioavailability.

Biological Activity

Beta-Alanine, N-(5-(acetylamino)-2-methoxyphenyl)-, ethyl ester is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O4, with a molecular weight of approximately 280.32 g/mol. The compound features several functional groups, including an acetylamino group and methoxy groups, which enhance its solubility and reactivity in biological systems .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The acetylamino and methoxyphenyl groups contribute significantly to its binding affinity and specificity toward these targets. This interaction may modulate various biochemical pathways, leading to observed effects such as antiproliferative activity against cancer cells .

Antiproliferative Effects

Research has demonstrated that beta-Alanine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain derivatives induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) and colon cancer cell lines (HCT-116) at low micromolar concentrations. The most promising compounds in these studies were found to have IC50 values below 10 µM, indicating potent anticancer properties .

Antioxidant Properties

Beta-Alanine derivatives are also noted for their antioxidant properties. Compounds containing methoxy and acetylamino groups have shown the ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Case Studies

- Anticancer Activity : A study evaluating the efficacy of beta-Alanine derivatives against breast cancer cell lines found that certain compounds induced apoptosis effectively. Specifically, the compound with the highest activity led to a significant increase in Annexin V-positive cells (apoptotic cells) when compared to untreated controls .

- Mechanistic Insights : Another study highlighted the role of beta-Alanine derivatives in modulating cell cycle progression. Treatment with these compounds resulted in cell cycle arrest at the G2/M phase, further supporting their potential as therapeutic agents against cancer .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Beta-Alanine, N-(5-(acetylamino)-2-methoxyphenyl) | C17H26N2O5 | 338.404 g/mol | Contains additional methoxy groups |

| Beta-Alanine, N-(5-(acetylamino)-2-methoxyphenyl)-methyl ester | C15H22N2O5 | 290.35 g/mol | Methyl instead of ethyl group |

| Beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester | C23H27BrN6O9 | 611.4 g/mol | Contains bromine and nitro groups |

This table illustrates how this compound compares with structurally similar compounds in terms of molecular characteristics and potential applications.

Q & A

Q. What are the standard synthetic routes for preparing beta-alanine derivatives with methoxyphenyl and acetylamino substituents?

The synthesis typically involves a multi-step approach:

- Step 1 : Functionalization of the aromatic core (e.g., introducing methoxy and acetylamino groups via electrophilic substitution or azo coupling reactions) .

- Step 2 : Condensation of beta-alanine with the modified aromatic intermediate under basic conditions to form the amide bond .

- Step 3 : Esterification of the carboxylic acid group using 2-methoxyethyl or ethyl esters via acid-catalyzed reactions (e.g., Fischer esterification) . Key reagents include potassium permanganate (oxidation), sodium borohydride (reduction), and thionyl chloride (activation for esterification). Reaction optimization requires strict pH control (6.5–7.5) and temperatures between 60–80°C to maximize yields .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR) : - and -NMR verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm and acetylamino carbonyl carbons at δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 625.38 for CHBrNO derivatives) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~1730 cm (ester C=O) validate functional groups .

Q. What stability considerations are critical for handling this compound?

- Hydrolytic Sensitivity : The ester group is prone to hydrolysis in aqueous environments; storage under anhydrous conditions (e.g., molecular sieves) is essential .

- Photostability : Azo-linked derivatives (common in related structures) may degrade under UV light; experiments should use amber glassware .

Advanced Research Questions

Q. How can reaction mechanisms for azo coupling and esterification steps be experimentally validated?

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (azo bonds absorb at ~450 nm) .

- Isotopic Labeling : Use -labeled ethanol in esterification to track oxygen incorporation into the ester group via MS .

- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies for azo coupling to identify rate-limiting steps .

Q. How should researchers resolve contradictions in reported biological activity data for similar beta-alanine derivatives?

- Meta-Analysis : Compare IC values across studies (e.g., antibacterial assays against S. aureus), noting variations in assay conditions (pH, solvent) .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate contributions to activity .

- Reproducibility Checks : Validate conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What methodologies are used to assess the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to bacterial enzymes (e.g., dihydrofolate reductase) .

- Molecular Docking : Simulate interactions with protein active sites (e.g., quinoline-binding pockets) using software like AutoDock Vina .

- In Vitro Assays : Measure inhibition of bacterial growth in Mueller-Hinton broth with varying compound concentrations (MIC determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.